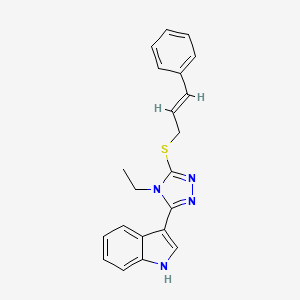
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C21H20N4S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a hybrid molecule that combines the structural features of indole and triazole moieties. This combination is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N4S
- Molecular Weight : 342.43 g/mol
Biological Activity Overview
Research indicates that compounds containing both indole and triazole structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
A study synthesized various indole-triazole conjugates, including the target compound, and evaluated their antimicrobial properties against several bacterial and fungal strains. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 14 | 125 |
| Escherichia coli | 12 | 250 |
| Candida albicans | 15 | 2 |
| Candida tropicalis | 16 | 2 |
The compound demonstrated potent antifungal activity against Candida species with MIC values as low as 2 µg/mL, indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. In a study focusing on triazole-based compounds, several derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values ranging from 27.3 to 43.4 µM .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The presence of the triazole ring enhances lipophilicity and facilitates transmembrane diffusion, which is crucial for antimicrobial action . Additionally, the sulfur atom in the cinnamylthio group may play a role in modulating electron density within the triazole ring, further enhancing its biological interactions .
Case Study 1: Antifungal Efficacy
In a comparative study of various indole-triazole hybrids, this compound was found to be one of the most effective against Candida albicans, exhibiting an MIC comparable to established antifungal agents like fluconazole .
Case Study 2: Antibacterial Effects
Another study highlighted the antibacterial effects of this compound against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that structural modifications could enhance its efficacy against these pathogens .
Propriétés
IUPAC Name |
3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-2-25-20(18-15-22-19-13-7-6-12-17(18)19)23-24-21(25)26-14-8-11-16-9-4-3-5-10-16/h3-13,15,22H,2,14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQIZJWPOQWHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














